Chloridazon-d5
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Overview
Description
Chloridazon-d5, also known as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one-d5, is a deuterium-labeled derivative of chloridazon. It is primarily used as a stable isotope-labeled internal standard in analytical chemistry, particularly in the analysis of herbicides and their metabolites. The compound has a molecular formula of C10H3D5ClN3O and a molecular weight of 226.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloridazon-d5 involves the incorporation of deuterium atoms into the chloridazon molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the use of a palladium catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms into the phenyl ring of chloridazon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The production process is carried out under stringent quality control measures to ensure the consistency and reliability of the compound for use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Chloridazon-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of chloridazon oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted chloridazon derivatives.
Scientific Research Applications
Chloridazon-d5 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as an internal standard in the analysis of herbicides and their metabolites.
Biology: Employed in studies involving the metabolic pathways of chloridazon and its derivatives.
Medicine: Utilized in pharmacokinetic studies to trace the metabolic fate of chloridazon in biological systems.
Industry: Applied in environmental monitoring and analysis of pesticide residues in food and water
Mechanism of Action
Chloridazon-d5 exerts its effects primarily through its role as a stable isotope-labeled internal standard. The incorporation of deuterium atoms into the chloridazon molecule allows for precise quantification and tracing of the compound in various analytical applications. The molecular targets and pathways involved include the metabolic pathways of chloridazon and its derivatives, where this compound serves as a reference standard for accurate analysis .
Comparison with Similar Compounds
Chloridazon-d5 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. Similar compounds include:
Chloridazon: The non-deuterated form of this compound, used as a herbicide.
Desphenyl-chloridazon: A metabolite of chloridazon, used in environmental studies.
Methyl-desphenyl-chloridazon: Another metabolite of chloridazon, used in environmental and agricultural research
This compound stands out due to its application as a stable isotope-labeled internal standard, providing unparalleled accuracy and reliability in analytical chemistry.
Properties
IUPAC Name |
5-amino-4-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYKTKDBLFHCY-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(=C(C=N2)N)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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